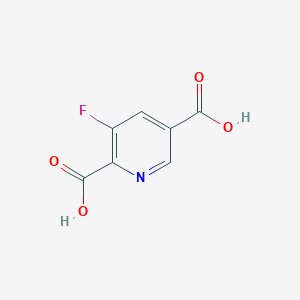
2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a methyl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-5-phenylpyridine-3-carbonitrile
- 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
- 2-Amino-5-methyl-6-phenylpyridine-3-carbonitrile
Uniqueness
2-Amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of both amino and carbonitrile groups allows for diverse chemical reactivity, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
585560-23-2 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-amino-6-methyl-5-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N4/c1-12-16(13-6-3-2-4-7-13)17(14-8-5-9-21-11-14)15(10-19)18(20)22-12/h2-9,11H,1H3,(H2,20,22) |
InChI Key |
OPGKBZZVKDQNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)C#N)C2=CN=CC=C2)C3=CC=CC=C3 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


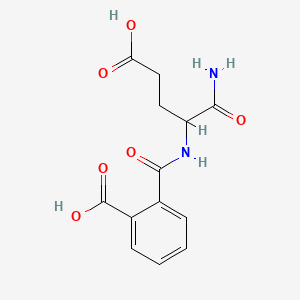
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
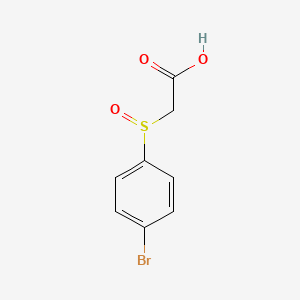

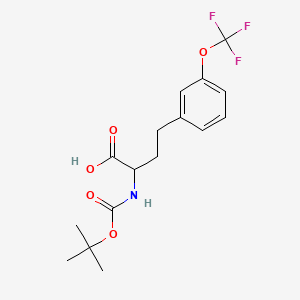
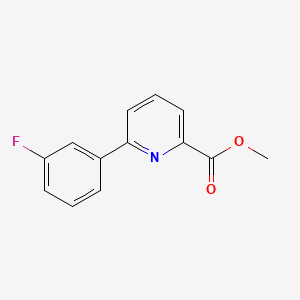
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
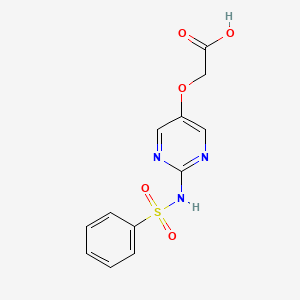
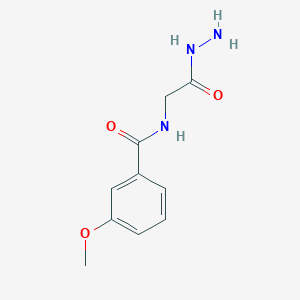
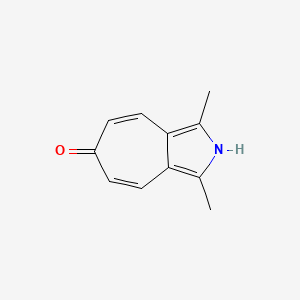

![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
